碳酸铷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

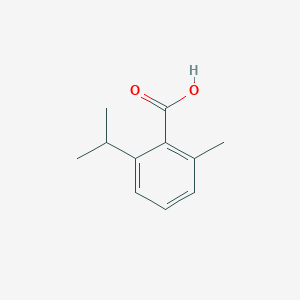

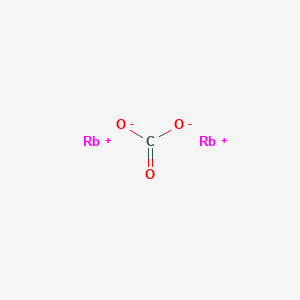

Rubidium carbonate, with the chemical formula Rb₂CO₃, is a white, hygroscopic powder that is highly soluble in water. It is a convenient and stable compound of rubidium, often used in various industrial and scientific applications. Rubidium carbonate is not particularly reactive and is the form in which rubidium is usually sold .

科学研究应用

Rubidium carbonate has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of other rubidium salts and compounds.

Biology and Medicine: Utilized in the preparation of rubidium-based compounds for medical imaging and diagnostic purposes.

Industry: Employed in the manufacturing of special glasses, high-energy density micro cells, and crystal scintillation counters It also serves as a catalyst in the preparation of short-chain alcohols from feed gas.

作用机制

Target of Action

It is used in various industries due to its strong alkalinity and high water-solubility

Mode of Action

Rubidium carbonate interacts with its targets primarily through its alkalinity and solubility. For instance, in glass-making, it enhances stability and durability while reducing conductivity . It is also used as a part of a catalyst for preparing short-chain alcohols from feed gas . The exact mode of action can vary depending on the specific application and the environment in which it is used.

Biochemical Pathways

It’s worth noting that rubidium, the alkali metal in rubidium carbonate, can replace potassium in vivo , which could potentially affect various biochemical pathways involving potassium. More research is needed to fully understand the biochemical pathways affected by rubidium carbonate.

Pharmacokinetics

It is known that rubidium, like other alkali metals, is absorbed from the gut and distributed throughout the body without specific affinity to any particular organ or tissue . Excess rubidium is eliminated mainly via the urine . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of rubidium carbonate and their impact on bioavailability.

Result of Action

The molecular and cellular effects of rubidium carbonate’s action can vary depending on the specific application and the environment in which it is used. For instance, in the manufacture of glass, rubidium carbonate enhances the stability and durability of the glass . In the context of catalysis, it aids in the preparation of short-chain alcohols from feed gas . More research is needed to fully understand the molecular and cellular effects of rubidium carbonate’s action.

Action Environment

The action, efficacy, and stability of rubidium carbonate can be influenced by various environmental factors. For instance, its solubility in water can affect its action in aqueous environments . Furthermore, its stability and reactivity can be influenced by factors such as temperature and the presence of other chemicals . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of rubidium carbonate.

生化分析

Biochemical Properties

Rubidium, the primary component of rubidium carbonate, has been shown to impact biological activity . It can replace potassium in vivo, which suggests that it may interact with enzymes, proteins, and other biomolecules that typically interact with potassium

Cellular Effects

Rubidium has been shown to have biological effects depending on the counter anion . For instance, rats treated with rubidium fluoride showed significant renal and hepatic toxicities

Molecular Mechanism

Rubidium carbonate has been used as a strong n-type dopant in the fabrication of quantum-dot light-emitting diodes, enhancing the thermal stability of Mg-doped ZnO electron transport layer . This suggests that rubidium carbonate may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

Rubidium has been used in atomic clocks, indicating its stability over time

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of rubidium carbonate in animal models. A study has shown that a series of rubidium compounds were orally administered in a single dose to several groups of rats, and the results revealed that rubidium shows different biological effects depending on the counter anion .

Metabolic Pathways

Rubidium has been shown to replace potassium in vivo, suggesting that it may be involved in similar metabolic pathways as potassium .

Transport and Distribution

Rubidium carbonate has been incorporated into the Mg doped ZnO electron transport layer in the fabrication of quantum-dot light-emitting diodes , suggesting that it may have the ability to be transported and distributed within a material.

Subcellular Localization

In yeast cells, of which the intracellular potassium had been partly replaced by rubidium, the intracellular ion distribution was studied, showing that the concentrations of these ions in the cytoplasm were about equal to those in the nucleus and twice those in the vacuole .

准备方法

Synthetic Routes and Reaction Conditions: Rubidium carbonate can be synthesized by adding ammonium carbonate to rubidium hydroxide. The reaction proceeds as follows: [ \text{2 RbOH + (NH₄)₂CO₃ → Rb₂CO₃ + 2 NH₃ + H₂O} ]

Industrial Production Methods: In industrial settings, rubidium carbonate is often produced by the reaction of rubidium hydroxide with carbon dioxide or by the thermal decomposition of rubidium oxalate or rubidium hydrogen tartrate . Another method involves the reduction of rubidium carbonate using magnesium or calcium to produce metallic rubidium .

化学反应分析

Types of Reactions: Rubidium carbonate undergoes various chemical reactions, including:

-

Acid-Base Reactions: Reacts with acids to form rubidium salts and carbon dioxide. [ \text{Rb₂CO₃ + 2 HCl → 2 RbCl + CO₂ + H₂O} ]

-

Reduction Reactions: Can be reduced by metals such as magnesium or calcium to form metallic rubidium. [ \text{Rb₂CO₃ + Mg → 2 Rb + MgO + CO₂} ]

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Reducing Agents: Magnesium, calcium.

Major Products:

Rubidium Salts: Rubidium chloride, rubidium sulfate.

Metallic Rubidium: Produced through reduction reactions.

相似化合物的比较

- Lithium carbonate

- Sodium carbonate

- Potassium carbonate

- Cesium carbonate

Rubidium carbonate stands out due to its unique combination of solubility, reactivity, and specific applications in high-energy and catalytic processes.

属性

CAS 编号 |

584-09-8 |

|---|---|

分子式 |

CH2O3Rb |

分子量 |

147.493 g/mol |

IUPAC 名称 |

rubidium(1+);carbonate |

InChI |

InChI=1S/CH2O3.Rb/c2-1(3)4;/h(H2,2,3,4); |

InChI 键 |

CVDTXIRZVNJRRD-UHFFFAOYSA-N |

SMILES |

C(=O)([O-])[O-].[Rb+].[Rb+] |

规范 SMILES |

C(=O)(O)O.[Rb] |

Key on ui other cas no. |

584-09-8 |

Pictograms |

Irritant |

同义词 |

Dirubidium carboxide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)

![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)

![Ethyl 2-[(2-chloroacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B179340.png)